

Spectroscopic Confirmation of MDAI: A Structural Validation Guide

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Compound of Interest

Compound Name: 5,6-Methylenedioxy-2-phenylindole
CAS No.: 64943-90-4
Cat. No.: B1599166

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Executive Summary

5,6-Methylenedioxy-2-aminoindane (MDAI) is a rigid analogue of MDA and MDMA that acts as a selective serotonin releasing agent (SSRA). In forensic and research applications, the primary challenge is not merely detecting MDAI, but structurally distinguishing it from its regioisomers (e.g., 4,5-MDAI) and its ring-open analogues (MDA/MDMA).

This guide provides a technical framework for the definitive structural confirmation of MDAI using Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (FT-IR). It moves beyond basic detection to focus on differentiation logic—the specific spectral "fingerprints" that rule out false positives from structurally similar agents.

Part 1: Structural Context & The Isomer Challenge

Before analyzing spectra, one must understand the structural rigidity that defines MDAI's signal. Unlike MDA, which has a flexible ethylamine chain, MDAI incorporates the amine into a rigid indane ring system.

Comparison of Core Analytes

| Feature | MDAI (Target) | MDA (Alternative) | 4,5-MDAI (Isomer) |
|----------------|-------------------|-------------------|-------------------|
| Formula | | | |
| MW | 177.20 g/mol | 179.22 g/mol | 177.20 g/mol |
| Structure | Rigid Indane Ring | Flexible Chain | Rigid Indane Ring |
| Key Difference | 5,6-substitution | Ring-open | 4,5-substitution |

Part 2: Mass Spectrometry (GC-MS) – The Primary Screen

Mass spectrometry provides the first line of defense. While MDA and MDAI have different molecular weights (179 vs. 177), the real challenge lies in distinguishing MDAI from its positional isomer, 4,5-MDAI.

Fragmentation Logic

- MDAI (MW 177): The rigid ring structure limits the "alpha-cleavage" pathway seen in amphetamines. Instead, the molecule often undergoes loss of ammonia () or retro-Diels-Alder fragmentation.
- MDA (MW 179): Dominated by the alpha-cleavage of the amine, typically yielding a base peak at 44 ().

Diagnostic Ion Table

| Ion Type | MDAI (Target) | 4,5-MDAI (Confounder) | MDA (Confounder) |
|-------------------|--------------------|-----------------------|----------------------------|
| Molecular Ion () | 177 (Strong/Base) | 177 (Base Peak) | 179 (Weak) |
| Base Peak (100%) | 160 (often) or 177 | 177 | 44 |
| Key Fragment 1 | 148 (Loss of) | 148 | 136 (Methylenedioxybenzyl) |
| Key Fragment 2 | 131/132 | 131/132 | 135 |

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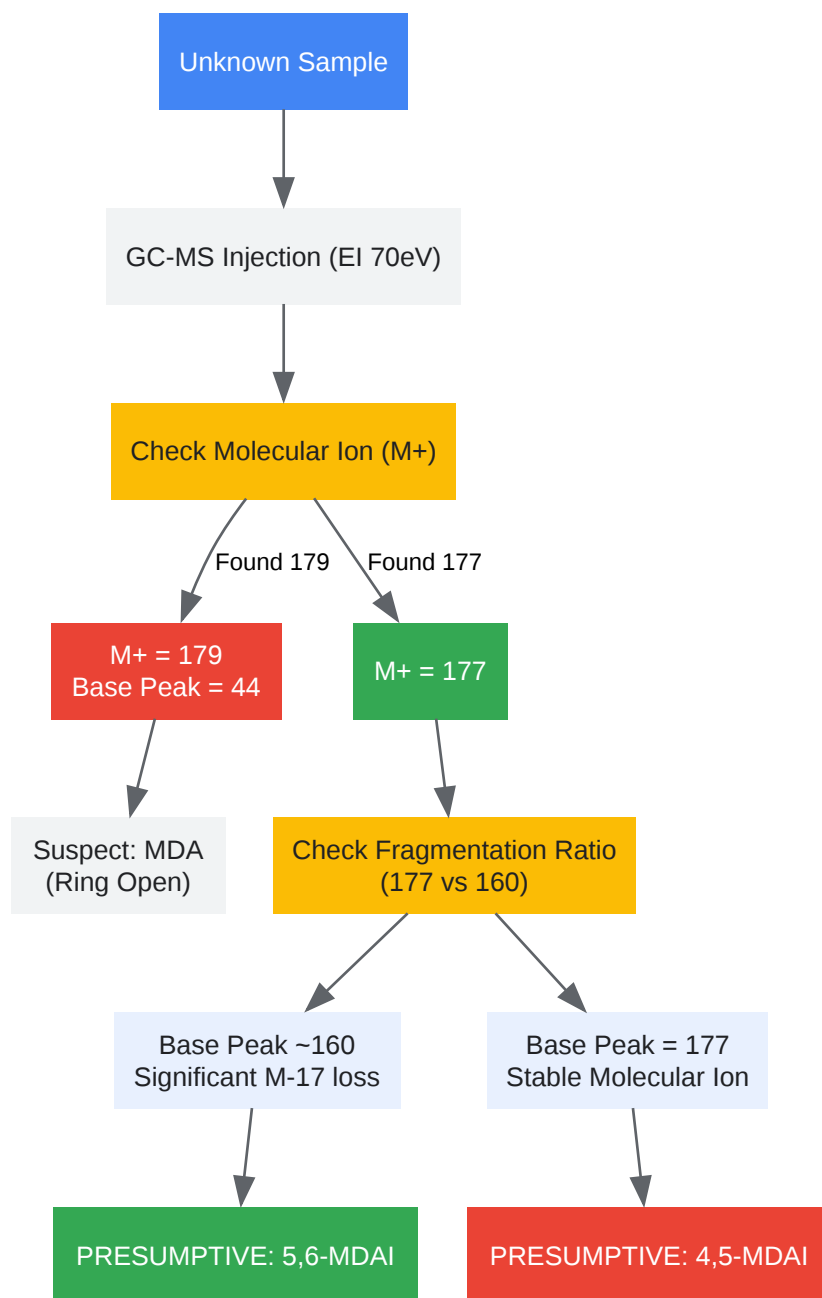
Critical Differentiation: In Electron Ionization (EI) at 70eV, 5,6-MDAI typically exhibits a base peak at

160 (loss of

) or shows significant intensity at 160 relative to the parent. In contrast, 4,5-MDAI is dominated by the molecular ion at

177 with less fragmentation.

MS Workflow Diagram



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Caption: Decision tree for differentiating MDAI from its isomers and analogues using GC-MS fragmentation patterns.

Part 3: Nuclear Magnetic Resonance (NMR) – The Gold Standard

While MS suggests the structure, NMR confirms the substitution pattern on the aromatic ring. This is the only way to definitively prove the "5,6" position versus the "4,5" position without reference standards.

H NMR (Proton) Signature

The aromatic region (6.5 – 7.0 ppm) is the diagnostic window.

- 5,6-MDAI (Symmetric substitution): The two aromatic protons are at positions 4 and 7. They are para to each other across the ring system and usually appear as two distinct singlets (or very tight singlets) because they do not share significant coupling.
- MDA (Asymmetric substitution): The aromatic protons are at positions 2, 5, and 6 relative to the alkyl chain. This creates an ABX coupling pattern (doublets and multiplets) due to ortho/meta coupling.
- 4,5-MDAI (Asymmetric): The protons are at positions 6 and 7 (ortho to each other). This results in an AB quartet (pair of doublets) with a coupling constant of

Hz.

Comparative NMR Data Table ()

| Proton Group | 5,6-MDAI (Target) | MDA (Alternative) | Interpretation |
|-----------------|------------------------|-----------------------|---|
| Aromatic (Ar-H) | ~6.6 - 6.8 ppm (2H, s) | 6.6 - 6.8 ppm (3H, m) | Singlets confirm 5,6-substitution (para-separation). |
| Methylenedioxy | ~5.90 ppm (2H, s) | ~5.92 ppm (2H, s) | Characteristic of all MD-derivatives; not diagnostic alone. |
| Benzylic () | ~2.6 - 3.0 ppm (m) | ~2.6 - 2.8 ppm (m) | Indane ring creates complex multiplets vs MDA's benzylic doublet/multiplet. |
| Amine () | ~3.8 - 4.0 ppm (m) | ~3.2 - 3.4 ppm (m) | Ring constraint shifts the methine proton downfield compared to MDA. |

Experimental Protocol: NMR Sample Prep

- Isolation: If sample is a salt (HCl), dissolve 10-15 mg in 0.5 mL or neutralize to freebase and extract into for better resolution of amine protons.
- Acquisition: Run standard ¹H (16 scans min) and ¹³C (500 scans min).
- Validation: Look for the absence of coupling in the aromatic region. Two sharp singlets = 5,6-MDAI. Two doublets () = 4,5-MDAI.

Part 4: Infrared Spectroscopy (FT-IR) – Rapid ID

FT-IR is less specific than NMR but useful for ruling out precursors (ketones) and confirming the amine salt form.

Key Absorbance Bands[5]

- Amine ():
): Broad stretch at 3200–3400
. Primary amines (MDAI) typically show two weak spikes (symmetric/asymmetric) if resolution is high, unlike secondary amines (MDMA) which show one.
- Methylenedioxy ():
): Strong, characteristic bands at ~1040
and ~1240
.
- Aromatic ():
): Skeletal vibrations at 1450–1500
.
- Absence of Carbonyl: The spectrum must lack a strong peak at 1700–1720
. Presence of this peak indicates the precursor (MDP2P) or the indanone intermediate.

Part 5: Summary of Differentiation Strategy

The following diagram illustrates the logical hierarchy of techniques required to certify MDAI identity.



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Caption: Integrated analytical workflow for the definitive identification of 5,6-MDAI.

References

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